molecular formula C13H16N4O3 B1521422 3-(3,3-Dimethylbutanamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 1206969-54-1

3-(3,3-Dimethylbutanamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Cat. No.: B1521422
CAS No.: 1206969-54-1
M. Wt: 276.29 g/mol
InChI Key: JSBSUEZTYBZSKO-UHFFFAOYSA-N
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Description

“3-(3,3-Dimethylbutanamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid” is a chemical compound with the empirical formula C13H16N4O3 . It is a solid substance .


Molecular Structure Analysis

The molecular weight of this compound is 276.29 . The SMILES string representation is OC(C1=CC=CN2C1=NN=C2NC(CC©©C)=O)=O . The InChI string is 1S/C13H16N4O3/c1-13(2,3)7-9(18)14-12-16-15-10-8(11(19)20)5-4-6-17(10)12/h4-6H,7H2,1-3H3,(H,19,20)(H,14,16,18) .


Physical and Chemical Properties Analysis

This compound is a solid . The molecular weight is 276.29 . The SMILES string representation is OC(C1=CC=CN2C1=NN=C2NC(CC©©C)=O)=O . The InChI string is 1S/C13H16N4O3/c1-13(2,3)7-9(18)14-12-16-15-10-8(11(19)20)5-4-6-17(10)12/h4-6H,7H2,1-3H3,(H,19,20)(H,14,16,18) .

Scientific Research Applications

Carboxy Group Conversion

  • Carboxy Group Transformation : A method for converting carboxy groups to 4,6-dimethoxy-1,3,5-triazines, with potential antifungal applications, was demonstrated by Oudir et al. (2006). This method could be relevant to the modification of compounds like 3-(3,3-Dimethylbutanamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid (Oudir, Rigo, Hénichart, & Gautret, 2006).

Synthesis of Novel Derivatives

  • One-Pot Synthesis of Derivatives : Guleli et al. (2019) developed an efficient method for synthesizing substituted derivatives, highlighting the versatility of such compounds in creating a range of chemical intermediates (Guleli, Erdem, Ocal, Erden, & Sari, 2019).

Antimicrobial Applications

Green Chemistry Approaches

  • Environmentally Friendly Synthesis : Karami, Farahi, and Banaki (2015) developed a green chemistry approach for synthesizing pyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine derivatives, demonstrating the eco-friendly potential of such methods (Karami, Farahi, & Banaki, 2015).

Insecticidal Activity

Safety and Hazards

The compound is classified as a combustible solid . The flash point is not applicable . For safety, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes if skin contact occurs . If irritation persists, seek medical attention .

Properties

IUPAC Name

3-(3,3-dimethylbutanoylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-13(2,3)7-9(18)14-12-16-15-10-8(11(19)20)5-4-6-17(10)12/h4-6H,7H2,1-3H3,(H,19,20)(H,14,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBSUEZTYBZSKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=NN=C2N1C=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,3-Dimethylbutanamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
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3-(3,3-Dimethylbutanamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
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3-(3,3-Dimethylbutanamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
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3-(3,3-Dimethylbutanamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
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3-(3,3-Dimethylbutanamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
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3-(3,3-Dimethylbutanamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

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